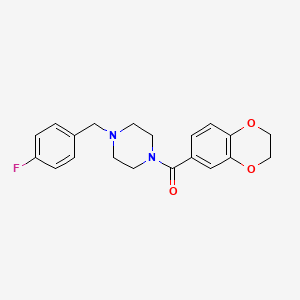
N-(3-bromobenzyl)nicotinamide
説明
N-(3-bromobenzyl)nicotinamide, also known as 3BBN, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Enhancing Radiation Therapy Efficacy
N-(3-bromobenzyl)nicotinamide, as part of the broader family of nicotinamide compounds, has been studied for its potential to improve the effectiveness of radiation therapy. Specifically, nicotinamide has been shown to reduce tumor hypoxia, an environment of reduced oxygen that can make cancer cells more resistant to radiation. By decreasing acute hypoxia in tumors, nicotinamide enhances the radiation response, potentially making it a valuable adjunct to cancer therapy (Chaplin, Horsman, & Trotter, 1990).
Cellular Energy Metabolism and Longevity
Nicotinamide plays a critical role in cellular energy metabolism, impacting cell survival, and longevity. It acts as a cytoprotectant by blocking cellular inflammatory activation and early apoptotic signs, thereby influencing a wide range of cellular pathways. These effects are significant for disorders involving immune system dysfunction, diabetes, and aging-related diseases (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Neuroprotection
The compound YM-244769, structurally related to nicotinamide derivatives, shows promise as a neuroprotective agent by inhibiting the Na+/Ca2+ exchange (NCX), particularly NCX3. This inhibition is beneficial for protecting neuronal cells from damage induced by hypoxia/reoxygenation, suggesting a therapeutic potential for diseases characterized by neuronal injury (Iwamoto & Kita, 2006).
Dermatological Applications
Nicotinamide has been utilized in dermatology for its protective effects against ultraviolet radiation, its role in skin cancer prevention, and its utility in treating various skin conditions. Its ability to prevent UV-induced immunosuppression, enhance DNA repair, and maintain skin hydration underscores its value in dermatological research and therapy (Snaidr, Damian, & Halliday, 2019).
Cancer Chemoprevention and Therapy
Nicotinamide demonstrates potential in cancer chemoprevention and therapy. Clinical trials have highlighted its efficacy in preventing non-melanoma skin cancer and as an adjunct in treating several cancers. Its role extends beyond traditional nutritional supplementation, impacting cellular metabolism and modulating pathways critical for cell survival and cancer progression (Nikas, Paschou, & Ryu, 2020).
Metabolic Regulation
Research indicates that nicotinamide N-methyltransferase (NNMT) and its metabolites play significant roles in regulating metabolism. NNMT affects several metabolic pathways in liver and adipose tissue, influencing conditions such as obesity, diabetes, and metabolic syndrome. Understanding NNMT's function could lead to new therapeutic strategies for these metabolic diseases (Pissios, 2017).
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-5-1-3-10(7-12)8-16-13(17)11-4-2-6-15-9-11/h1-7,9H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLMPWHBAEXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



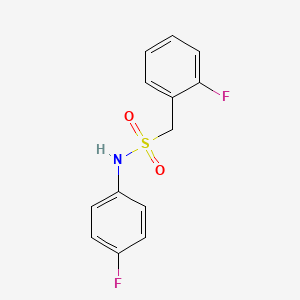
![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)

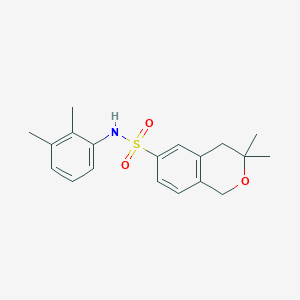
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)
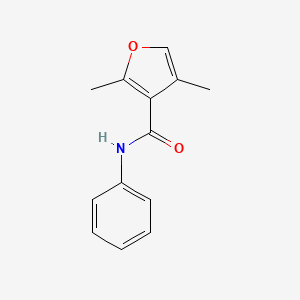
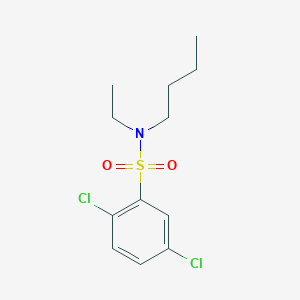
![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)


![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)

